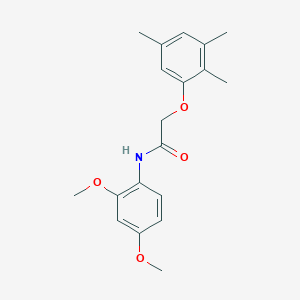![molecular formula C22H23N3O B5811633 N-[2-(3,4-dihydro-1(2H)-quinolinyl)ethyl]-N'-1-naphthylurea](/img/structure/B5811633.png)
N-[2-(3,4-dihydro-1(2H)-quinolinyl)ethyl]-N'-1-naphthylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(3,4-dihydro-1(2H)-quinolinyl)ethyl]-N'-1-naphthylurea, commonly known as DNQX, is a potent and selective antagonist of the ionotropic glutamate receptor. It is widely used in scientific research to study the role of glutamate receptors in synaptic transmission and plasticity.
Mecanismo De Acción
DNQX is a competitive antagonist of the ionotropic glutamate receptor. It binds to the receptor and prevents glutamate from binding, thereby blocking the excitatory effects of glutamate on the neuron. Specifically, DNQX binds to the ligand-binding domain of the receptor, which is located on the extracellular surface of the receptor.
Biochemical and Physiological Effects:
DNQX has a number of biochemical and physiological effects on the neuron. By blocking the ionotropic glutamate receptor, DNQX reduces the excitatory input to the neuron, which can lead to decreased synaptic transmission and plasticity. DNQX can also affect other cellular processes, such as calcium homeostasis and protein synthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DNQX in lab experiments is its selectivity for ionotropic glutamate receptors. This allows researchers to study the specific contribution of these receptors to synaptic transmission and plasticity. DNQX is also relatively easy to use and can be applied directly to the neuron in electrophysiological experiments.
One limitation of using DNQX is that it only blocks AMPA and kainate receptors, and not NMDA receptors. This can limit the scope of experiments that can be performed using DNQX. Additionally, DNQX can have off-target effects on other receptors and ion channels, which can complicate data interpretation.
Direcciones Futuras
There are a number of future directions for research on DNQX and ionotropic glutamate receptors. One area of interest is the role of these receptors in neurological disorders, such as Alzheimer's disease and epilepsy. Another area of interest is the development of more selective antagonists for specific subtypes of glutamate receptors. Additionally, there is interest in developing compounds that can modulate rather than block glutamate receptors, which could have therapeutic potential in a variety of neurological disorders.
Métodos De Síntesis
DNQX can be synthesized from 2-naphthylamine and 3,4-dihydroquinoline-2-carboxylic acid. The two compounds are reacted with thionyl chloride to form the corresponding acyl chlorides, which are then reacted with ethylenediamine to form the desired product. The synthesis of DNQX is a multi-step process that requires careful attention to reaction conditions and purification methods.
Aplicaciones Científicas De Investigación
DNQX is widely used in scientific research to study the role of ionotropic glutamate receptors in synaptic transmission and plasticity. It is commonly used to block AMPA and kainate receptors in electrophysiological experiments, allowing researchers to study the contribution of these receptors to synaptic transmission and plasticity. DNQX is also used in behavioral experiments to study the role of glutamate receptors in learning and memory.
Propiedades
IUPAC Name |
1-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]-3-naphthalen-1-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O/c26-22(24-20-12-5-9-17-7-1-3-11-19(17)20)23-14-16-25-15-6-10-18-8-2-4-13-21(18)25/h1-5,7-9,11-13H,6,10,14-16H2,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSBRCPGMAKKMCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)CCNC(=O)NC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(3,4-dihydroquinolin-1(2H)-yl)ethyl]-3-naphthalen-1-ylurea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N'-[(5-bromo-2-thienyl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B5811595.png)
![6-acetyl-2-(4-hydroxy-2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5811596.png)
![N-(2-furylmethyl)-2-[(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5811606.png)
![{4-[(2-methylbenzoyl)amino]phenoxy}acetic acid](/img/structure/B5811607.png)


methanone](/img/structure/B5811631.png)
![6-(4-fluorophenyl)-2,3-dihydropyrazolo[1,5-a]thieno[3,2-d]pyrimidin-9-ol](/img/structure/B5811634.png)
![2-methyl-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5811636.png)